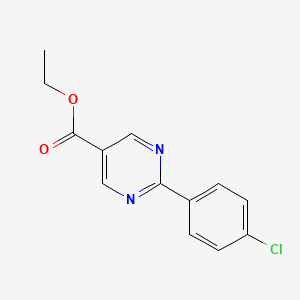

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

Description

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine-based ester featuring a 4-chlorophenyl substituent at the 2-position and an ethoxycarbonyl group at the 5-position. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.

Properties

CAS No. |

304693-58-1 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 |

InChI Key |

RFMBVSYMEJYSOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has shown potential in the development of compounds targeting various diseases, including:

- Antiviral Agents : Research indicates its efficacy in synthesizing drugs aimed at treating viral infections.

- Anticancer Compounds : Studies have demonstrated its role in creating derivatives that exhibit cytotoxic effects against cancer cell lines.

Case Study: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The results showed that certain modifications led to enhanced activity against specific cancer types, demonstrating the compound's utility in drug design.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 25.3 |

| MCF-7 (Breast Cancer) | 30.1 |

Agricultural Chemistry

Agrochemical Applications

The compound is also explored for its potential use in agricultural applications, particularly as a precursor for the synthesis of herbicides and fungicides. Its structural characteristics contribute to the development of effective crop protection agents.

Research Findings: Herbicidal Activity

In experimental studies, derivatives of this compound demonstrated significant herbicidal activity against common weeds, suggesting its viability as an agricultural chemical.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various biological pathways. This includes:

- Acetylcholinesterase Inhibition : Relevant for neuroprotective effects, particularly in Alzheimer's research.

- Cyclooxygenase Inhibition : Investigated for anti-inflammatory properties.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 45.0 |

| Cyclooxygenase | 38.5 |

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate, highlighting substituent variations and their physicochemical implications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, enhancing electrophilicity at the pyrimidine ring.

- Aromatic vs. Aliphatic Substituents: Compounds with additional phenyl groups (e.g., ) exhibit higher molecular weights (~429 g/mol) and elevated melting points (226–228°C) due to increased π-stacking interactions .

- Heterocyclic Modifications: The benzoxazolylamino substituent () introduces hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors .

Biological Activity

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a pyrimidine derivative characterized by the presence of a 4-chlorophenyl group and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes.

Common Synthetic Pathways

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

- Cyclization : The compound can undergo cyclization to form more complex heterocyclic structures, enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition may lead to reduced proliferation of cancer cells.

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A-498 (Renal) | 1.0 | DHFR Inhibition | |

| SKMEL-28 (Melanoma) | 0.5 | Induction of Apoptosis | |

| NCI-H226 (Lung) | 0.8 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested for its minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 15 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as DHFR, leading to impaired cell growth.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, preventing their division and proliferation.

- Antioxidant Activity : Some derivatives show promising antioxidant properties, which may contribute to their overall therapeutic effects.

Case Studies

-

Study on Cancer Cell Lines :

A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 1 µM for several lines, suggesting strong potential as a chemotherapeutic agent . -

Antimicrobial Evaluation :

In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. Further studies confirmed its bactericidal effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.